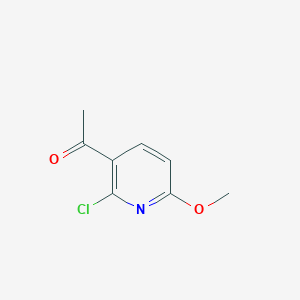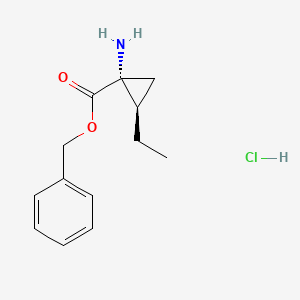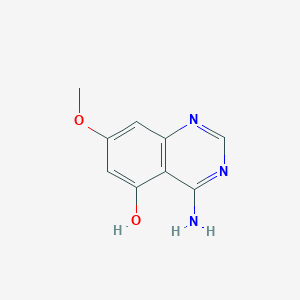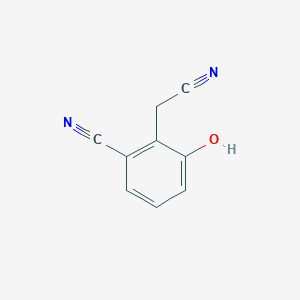
2-(Cyanomethyl)-3-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of a cyanomethyl group (-CH2CN) and a hydroxy group (-OH) attached to a benzonitrile ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with cyanomethylating agents under controlled conditions. For instance, the reaction can be carried out using cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Cyanomethyl)-3-oxobenzonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 2-(Cyanomethyl)-3-aminobenzonitrile.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(Cyanomethyl)-3-oxobenzonitrile
Reduction: 2-(Cyanomethyl)-3-aminobenzonitrile
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making them candidates for therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-3-hydroxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, certain derivatives may inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-(Cyanomethyl)-3-hydroxybenzonitrile can be compared with other similar compounds such as:
2-(Cyanomethyl)benzonitrile: Lacks the hydroxy group, which may result in different reactivity and applications.
3-Hydroxybenzonitrile:
2-(Cyanomethyl)-4-hydroxybenzonitrile: Positional isomer with the hydroxy group at a different position, leading to variations in reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H6N2O |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-(cyanomethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-4-8-7(6-11)2-1-3-9(8)12/h1-3,12H,4H2 |
Clé InChI |
SGEPEJQJKPOZDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


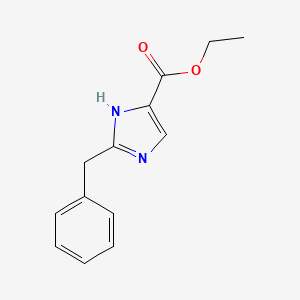
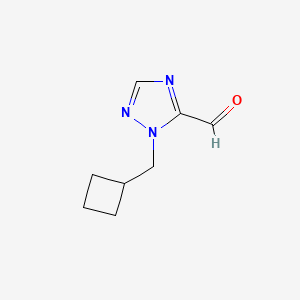

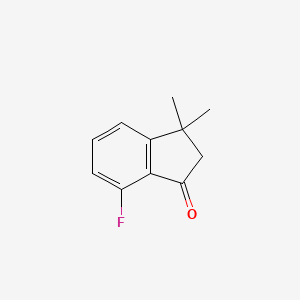
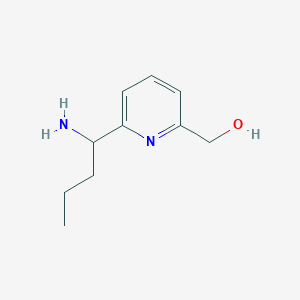
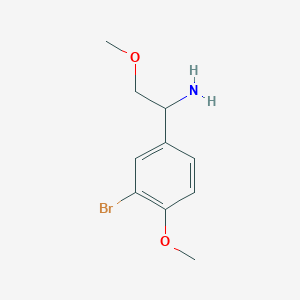



![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
